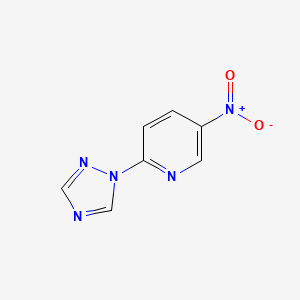

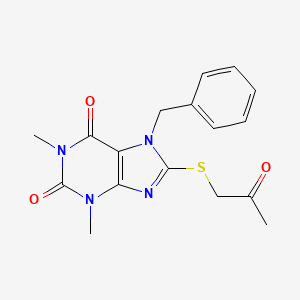

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Overview

Description

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Mechanism of Action

Target of Action

Similar compounds have been used as molecular catalysts for water oxidation , suggesting potential targets could be enzymes or proteins involved in redox reactions.

Mode of Action

Given its structural similarity to other triazole derivatives, it may interact with its targets through the formation of coordination bonds, particularly with metal ions present in enzyme active sites .

Biochemical Pathways

Based on its potential role as a catalyst in water oxidation , it might influence pathways related to oxidative stress and cellular redox homeostasis.

Result of Action

If it acts as a catalyst in water oxidation, it could potentially influence cellular redox status and contribute to oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyridine. One common method includes the following steps:

Nitration Reaction: The starting material, 2-(1H-1,2,4-triazol-1-yl)pyridine, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.

Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Industrial Chemistry: The compound is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

5-nitro-1,2,4-triazole-3-one: Another nitro-substituted triazole compound with similar energetic properties.

3-nitro-1,2,4-triazole: A compound with a similar structure but different substitution pattern, leading to different chemical and physical properties.

Uniqueness

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both a pyridine ring and a triazole ring, which imparts distinct coordination chemistry and biological activity. The combination of these two heterocyclic systems in a single molecule allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name |

5-nitro-2-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPMHDZRVHSKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)

![1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2495939.png)

![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)